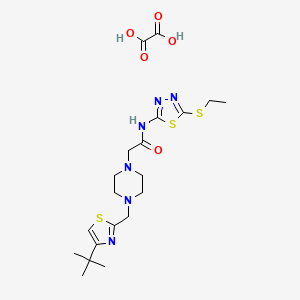

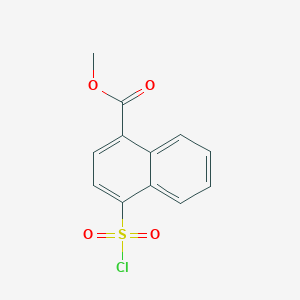

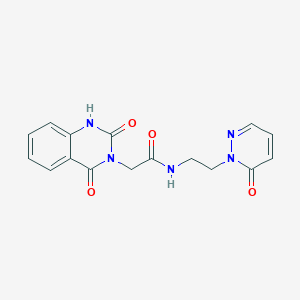

![molecular formula C21H18N2O3 B2590790 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896853-84-2](/img/structure/B2590790.png)

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as EPCP, and it is a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring. EPCP has a unique chemical structure that makes it an interesting compound for scientific research.

Scientific Research Applications

Synthesis Techniques

The synthesis of chromeno[2,3-d]pyrimidine derivatives has been a topic of interest due to their potential biological activities. An efficient synthesis method involves a one-pot four-component reaction of salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene, highlighting easy performance, good yields, and simple purification processes (Alizadeh et al., 2015). Another approach for creating novel heteroannulated compounds involves reacting 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione with electrophilic reagents, leading to diverse structures with potential antimicrobial effects (Esam S Allehyani, 2022).

Biological Activities

Some synthesized chromeno[2,3-d]pyrimidine derivatives exhibit promising antibacterial activities. For instance, a study demonstrated that these compounds, synthesized through a facile and efficient green synthesis method, show significant antibacterial properties against Escherichia coli and Staphylococcus aureus (Foroughi et al., 2020). Furthermore, chromeno pyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into their potential as antibacterial agents (Janardhan Banothu & Rajitha Bavanthula, 2012).

Catalytic Applications and Green Chemistry

The development of catalysts for the synthesis of chromeno[2,3-d]pyrimidine-diones represents another research avenue. For example, SMA/Py/ZnO has been highlighted as a biocompatible polymer-supported nanocatalyst for synthesizing these compounds through an efficient pathway, emphasizing the role of green chemistry in pharmaceutical synthesis (Mansoureh Daraie & M. Heravi, 2019).

Novel Synthetic Pathways

Exploring novel synthetic pathways for these compounds is crucial. A study reported the "on-water" organic synthesis of chromeno[2,3-d]pyrimidine derivatives, utilizing l-proline as a catalyst in aqueous media, showcasing an eco-friendly approach to chemical synthesis (Hamid Mofakham et al., 2013).

properties

IUPAC Name |

2-ethyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-17-22-20-18(19(24)15-10-6-7-11-16(15)26-20)21(25)23(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNAPQIWVNYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

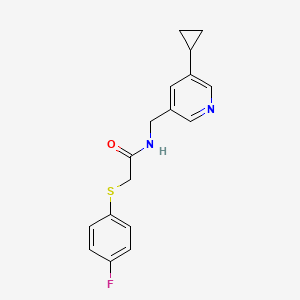

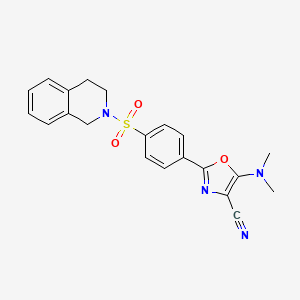

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)

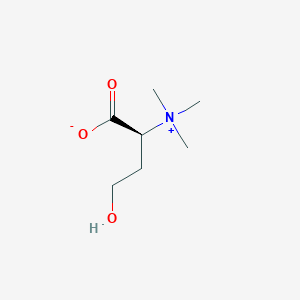

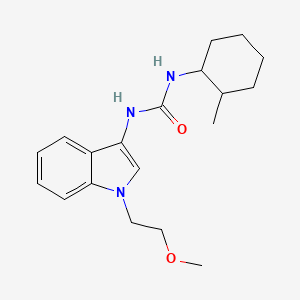

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)

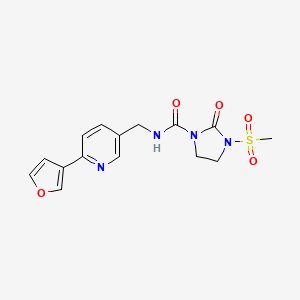

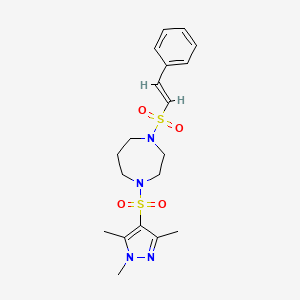

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2590730.png)